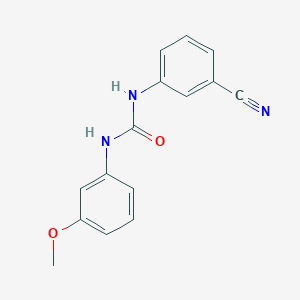![molecular formula C15H14N4O B7457344 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide](/img/structure/B7457344.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide, also known as JAK inhibitor, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a small molecule inhibitor that targets the Janus kinase (JAK) family of enzymes, which play a crucial role in cytokine signaling pathways.
Mecanismo De Acción
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide binds to the ATP-binding site of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, preventing their activation and subsequent phosphorylation of downstream signaling molecules, such as STAT proteins. This leads to a reduction in cytokine production and signaling, resulting in a decrease in inflammation and immune responses.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been shown to have potent anti-inflammatory and immunomodulatory effects in various preclinical models of autoimmune disorders, such as rheumatoid arthritis and psoriasis. It has also been studied for its potential anti-cancer effects, as N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes are often dysregulated in cancer cells. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been shown to have beneficial effects in models of ischemia-reperfusion injury and neuroinflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide is its specificity for N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, which allows for targeted modulation of cytokine signaling pathways. It has also been shown to have good pharmacokinetic properties and oral bioavailability, making it a promising candidate for clinical development. However, one limitation of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide is its potential for off-target effects, as N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes have diverse functions in various cell types and tissues.
Direcciones Futuras
Future research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide could focus on its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation. It could also investigate its potential for combination therapy with other drugs, such as immune checkpoint inhibitors or chemotherapeutic agents. In addition, further studies could explore the potential for N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide inhibitors to modulate the gut microbiome and its role in various diseases. Finally, the development of more selective N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide inhibitors could improve the safety and efficacy of this class of drugs.
Métodos De Síntesis
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide involves several steps, including the reaction of 2-aminopyridine with ethyl acetoacetate, followed by the reaction of the resulting compound with 2-bromoacetophenone. The final step involves the reaction of the intermediate product with 2,3-dimethylpyrazine. The yield of the compound is typically around 50%, and the purity can be improved through recrystallization.
Aplicaciones Científicas De Investigación
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, cancer, and inflammation. It is a potent inhibitor of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, which are involved in the regulation of immune responses, cell growth, and differentiation. By inhibiting N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide enzymes, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide can modulate cytokine signaling pathways, leading to a reduction in inflammation and immune responses.
Propiedades
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-10-13-8-12(9-16-14(13)19(2)18-10)17-15(20)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLGKHXOUVCHHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=C(C=N2)NC(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[4-(pyridin-2-ylmethyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B7457280.png)

![N-cyclopropyl-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine](/img/structure/B7457300.png)



![2,2-dimethyl-N-[6-(4-methylpiperazin-1-yl)pyridin-3-yl]-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide](/img/structure/B7457335.png)

![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclopentanecarboxamide](/img/structure/B7457352.png)
![1-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]-5-nitropyridin-2-one](/img/structure/B7457353.png)